3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-11(2)20-9-14(19-10-20)25(22,23)21-6-3-12(8-21)24-15-13(7-16)17-4-5-18-15/h4-5,9-12H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXJWTXGDIBMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates several pharmacologically relevant moieties, including an imidazole ring, a pyrrolidine group, and a pyrazine core, which suggest diverse mechanisms of action and therapeutic applications.
Structural Features
| Structural Component | Description |
|---|---|
| Imidazole Ring | Known for its role in various biological activities, including antimicrobial and anticancer properties. |
| Pyrrolidine Group | Contributes to the molecule's ability to interact with biological targets, enhancing bioavailability. |
| Pyrazine Core | Associated with various pharmacological effects, particularly in antitumor activity. |
| Sulfonyl Group | Enhances solubility and reactivity, potentially increasing the compound's efficacy. |
Anticancer Properties
Research indicates that compounds containing pyrazole and imidazole rings exhibit significant anticancer activities. For example, derivatives of pyrazoles have shown inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR . The structural similarities of this compound to these active compounds suggest its potential as an anticancer agent.
Case Study: Synergistic Effects with Doxorubicin
In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with doxorubicin, indicating a possible synergistic effect that could be explored further with this compound .
Antimicrobial Activity
Compounds similar to this compound have also shown promising antimicrobial properties. The presence of the imidazole ring is particularly noteworthy, as it has been linked to various antibacterial and antifungal activities .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.
- Receptor Interaction : Binding to receptors that modulate cellular signaling pathways.
- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, inhibiting cell division .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the imidazole and pyrazine components can significantly impact potency and selectivity against cancer cell lines .
Pharmacological Profiles
Recent evaluations have categorized related compounds based on their biological profiles:
| Compound Type | Biological Activity | Notable Findings |
|---|---|---|
| Pyrazole Derivatives | Antitumor | Effective against multiple cancer cell lines with varying mechanisms of action. |
| Imidazole Compounds | Antimicrobial | Broad spectrum activity against bacteria and fungi. |
| Sulfonamide Analogues | Antibacterial | Established use in antibiotic formulations; well-studied interactions with bacterial enzymes. |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, which can be categorized into several key areas:
Antitumor Activity
Compounds similar to this one have shown promising antitumor effects. For instance, derivatives have been documented to inhibit cancer cell lines resistant to conventional therapies. Specific pathways affected include BRAF(V600E) and EGFR, both critical in cancer progression.
Antiviral Properties
The compound's heterocyclic structure suggests potential antiviral activity. Studies have indicated that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. For example, related compounds have demonstrated effectiveness against Hepatitis C Virus (HCV).
Antimicrobial Activity
The antimicrobial properties of similar compounds are well-documented. This compound may exhibit broad-spectrum activity against various pathogens, which is increasingly relevant due to rising antibiotic resistance.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
- Antitumor Study : A study on pyrazole derivatives revealed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most effective compounds exhibited synergistic effects when combined with doxorubicin, enhancing therapeutic outcomes in resistant cell lines.
- Antiviral Research : Research on pyrazolecarboxamide hybrids demonstrated inhibition of HCV replication at micromolar concentrations, highlighting their potential as antiviral agents.
- Antimicrobial Evaluation : A comprehensive evaluation indicated potent activity against several strains of bacteria and fungi, suggesting utility in treating infections resistant to standard antibiotics.
Comparison with Similar Compounds
Sulfonamide-Functionalized Pyrrolidine Derivatives
Patent Compound () :
- N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide
- Shares a pyrrolidine-sulfonamide scaffold but substitutes the isopropylimidazole with a cyclopropanesulfonamide group.
- Key Differences :
- Sulfonamide vs. Sulfonyl : Cyclopropanesulfonamide may reduce steric hindrance compared to the bulkier isopropylimidazole-sulfonyl group.
- Imidazo-pyrrolo-pyrazine Core : The fused heterocyclic system could enhance target affinity but reduce synthetic accessibility compared to the simpler pyrazine-carbonitrile in the target compound .
| Feature | Target Compound | Patent Compound |
|---|---|---|
| Core Structure | Pyrazine-carbonitrile | Imidazo-pyrrolo-pyrazine |
| Sulfur Functional Group | Sulfonyl (imidazole-linked) | Sulfonamide (cyclopropane-linked) |
| Synthetic Complexity | Moderate (modular assembly) | High (fused heterocycles) |
Pyrazole-Carbonitrile Derivatives ()
Fipronil () :
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile A pyrazole-carbonitrile pesticide with sulfinyl and trifluoromethyl groups. Comparison:
- Core Heterocycle : Pyrazole (fipronil) vs. pyrazine (target compound).
- Functional Groups : Both contain electron-withdrawing nitriles, but fipronil’s sulfinyl group enhances insecticidal activity, whereas the target’s sulfonyl-pyrrolidine may improve solubility for pharmaceutical use .
Pyrrolidine-Linked Heterocycles ()
Biopharmacule Compound () :
- 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine
- Features a pyrrolo-pyrazine core with a pyrazole substituent.
- Comparison :
- Pyrrolidine vs. Pyrrolo-Pyrazine : The target’s pyrrolidine-sulfonyl group offers greater synthetic flexibility, while the fused pyrrolo-pyrazine may confer rigidity for target binding .
Key Research Findings and Implications
Sulfonyl vs. Sulfonamide : The target’s sulfonyl group (linked to isopropylimidazole) likely improves membrane permeability compared to cyclopropanesulfonamide derivatives, as bulky substituents can enhance lipophilicity .
Role of Carbonitrile : The nitrile group in pyrazine derivatives (target) may confer metabolic stability over pyrazole-based pesticides (e.g., fipronil), which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
